molecular formula C7H10N2OS2 B14375313 1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid CAS No. 90173-97-0

1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid

Cat. No.: B14375313
CAS No.: 90173-97-0
M. Wt: 202.3 g/mol
InChI Key: BQQXUGPWLWEAKW-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid is a unique chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a hydroxyethyl group at position 1, a methyl group at position 5, and a carbodithioic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyethylamine with a suitable dithioester in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 1-(2-carboxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid, while reduction of the carbodithioic acid group may produce 1-(2-hydroxyethyl)-5-methyl-1H-imidazole-4-thiol .

Scientific Research Applications

1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and carbodithioic acid groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid is unique due to the presence of both hydroxyethyl and carbodithioic acid groups, which confer distinct chemical properties and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .

Properties

CAS No.

90173-97-0

Molecular Formula

C7H10N2OS2

Molecular Weight

202.3 g/mol

IUPAC Name

1-(2-hydroxyethyl)-5-methylimidazole-4-carbodithioic acid

InChI

InChI=1S/C7H10N2OS2/c1-5-6(7(11)12)8-4-9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12)

InChI Key

BQQXUGPWLWEAKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1CCO)C(=S)S

Origin of Product

United States

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